(4AS,5aS)-methyl 1-(pyrazin-2-yl)-4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-3-carboxylate
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Overview
Description
(4AS,5aS)-methyl 1-(pyrazin-2-yl)-4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-3-carboxylate is a complex organic compound characterized by its unique cyclopropane and pyrazole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4AS,5aS)-methyl 1-(pyrazin-2-yl)-4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the cyclopropane ring, followed by the introduction of the pyrazole moiety. Common reagents used in these reactions include pyrazine, methyl esters, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
(4AS,5aS)-methyl 1-(pyrazin-2-yl)-4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, (4AS,5aS)-methyl 1-(pyrazin-2-yl)-4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-3-carboxylate is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. This can lead to the discovery of new biochemical pathways and therapeutic targets.
Medicine
The compound shows promise in medicinal chemistry for the development of new drugs. Its unique structure may allow for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor agonists.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (4AS,5aS)-methyl 1-(pyrazin-2-yl)-4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane derivatives: These compounds share the cyclopropane ring structure and exhibit similar reactivity.
Pyrazole derivatives: Compounds with the pyrazole moiety often have comparable biological activities and chemical properties.
Uniqueness
What sets (4AS,5aS)-methyl 1-(pyrazin-2-yl)-4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-3-carboxylate apart is its combination of both cyclopropane and pyrazole structures
Properties
Molecular Formula |
C13H12N4O2 |
---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
methyl (2S,4S)-9-pyrazin-2-yl-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate |
InChI |
InChI=1S/C13H12N4O2/c1-19-13(18)11-9-5-7-4-8(7)12(9)17(16-11)10-6-14-2-3-15-10/h2-3,6-8H,4-5H2,1H3/t7-,8-/m0/s1 |
InChI Key |
KSABNJBTWLIWHI-YUMQZZPRSA-N |
Isomeric SMILES |
COC(=O)C1=NN(C2=C1C[C@H]3[C@@H]2C3)C4=NC=CN=C4 |
Canonical SMILES |
COC(=O)C1=NN(C2=C1CC3C2C3)C4=NC=CN=C4 |
Origin of Product |
United States |
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